molecular formula C16H19NOS B5736070 N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide

N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide

Cat. No.: B5736070
M. Wt: 273.4 g/mol
InChI Key: KNTKCEGEYKJZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide, also known as DEPTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DEPTA belongs to the class of compounds known as acetanilides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. This compound has been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. It has also been shown to inhibit the activity of voltage-gated sodium channels, which play a role in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain and spinal cord. This compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Additionally, this compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

Further research is needed to determine the safety and efficacy of N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide in humans. Studies are needed to determine the optimal dosage and route of administration for this compound and to investigate its potential use in the treatment of various neurological disorders. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans and to identify any potential drug interactions or side effects.

Synthesis Methods

N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with 2,6-diethylphenylamine and acetic anhydride to form this compound.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties in various animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-3-12-7-5-8-13(4-2)16(12)17-15(18)11-14-9-6-10-19-14/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKCEGEYKJZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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